molecular formula C16H18ClNO4 B3051937 L-Dopa benzyl ester hydrochloride CAS No. 37178-28-2

L-Dopa benzyl ester hydrochloride

Cat. No. B3051937
CAS RN: 37178-28-2
M. Wt: 323.77 g/mol
InChI Key: SJFUQIANPBDPDH-UHFFFAOYSA-N
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Description

L-Dopa benzyl ester hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for Parkinson's disease. This compound is a derivative of L-Dopa, which is a precursor to the neurotransmitter dopamine. This compound has been shown to have a more efficient conversion to dopamine than L-Dopa, making it a promising candidate for the treatment of Parkinson's disease.

Scientific Research Applications

Antitumor Activity

L-DOPA and its esters have demonstrated potential in cancer research. Notably, L-DOPA methyl ester has shown antitumor activity in several systems, including L1210 lymphocytic leukemia, P388 lymphocytic leukemia, and B-16 melanoma, as reported by Wick (1977) in Nature. This reveals a potential therapeutic application of L-DOPA esters in oncology beyond their well-known use in Parkinson's disease treatment (Wick, 1977).

Neurobiological Insights

Research involving L-DOPA esters has contributed to a deeper understanding of neurological conditions like Parkinson's disease. A study by Lebel et al. (2010) in Neurobiology of Disease explored how L-DOPA affects molecular markers related to Parkinson's disease. Their findings have implications for understanding the disease's progression and treatment responses (Lebel, Chagniel, Bureau, & Cyr, 2010).

Drug Delivery Systems

Innovative drug delivery systems utilizing L-DOPA esters have been explored. For instance, Denora et al. (2007) in Pharmaceutical Research investigated novel L-DOPA and dopamine prodrugs, aiming to enhance brain delivery of these neurotransmitters. This research contributes to the development of more effective delivery methods for neurological therapies (Denora, Laquintana, Lopedota, Serra, Dazzi, Biggio, Pal, Mitra, Latrofa, Trapani, & Liso, 2007).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of L-DOPA esters have been studied, indicating potential applications in these areas. Joondan et al. (2015) in the Journal of Surfactants and Detergents reported that certain L-DOPA esters exhibit significant antibacterial and antioxidant activities, suggesting their usefulness in medical and industrial applications (Joondan, Jhaumeer-Laulloo, & Caumul, 2015).

Biotransformation and Synthesis

L-DOPA esters are also a focus in biotransformation and synthesis studies. Rani et al. (2007) in Pharmaceutical Biology explored the use of cell suspension cultures for the biotransformation of L-tyrosine into L-DOPA. This research contributesto the field of biotechnology and pharmaceuticals, providing insights into the production of important drugs like L-DOPA (Rani, Joy, & Abraham, 2007).

Pharmacokinetics and Formulation

The pharmacokinetics and formulation of L-DOPA esters have been subjects of extensive research. Studies like that by Lee et al. (2013) in the European Journal of Drug Metabolism and Pharmacokinetics have examined the characteristics of L-DOPA from nasal powder formulations, contributing to the development of more efficient drug delivery systems. This research is crucial for optimizing the therapeutic efficacy of L-DOPA in clinical settings (Lee, Kim, Yoon, Lee, Chun, Rhie, & Gwak, 2013).

properties

IUPAC Name

benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFUQIANPBDPDH-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37178-28-2
Record name L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37178-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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